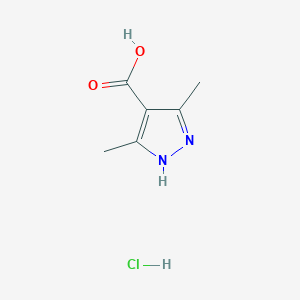

3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Description

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a carboxylic acid group at position 4, and a hydrochloride counterion. This compound is notable for its dual functionality: the pyrazole ring provides nitrogen-based coordination sites, while the carboxylic acid group enables hydrogen bonding or metal coordination, making it valuable in materials science and coordination chemistry . Its molecular formula is C₇H₉N₂O₂·HCl, with a molecular weight of 204.62 g/mol (calculated from and analogous structures). It has been employed in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a multifunctional ligand .

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h1-2H3,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLLWAABIJBTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290998-99-0 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation

The core pyrazole ring is typically synthesized via condensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives.

Method A: Condensation of Methyl Ethyl Ketone and Hydrazine Hydrate

- Methyl ethyl ketone (also known as 3-pentanone) reacts with hydrazine hydrate in aqueous or alcoholic solvents.

- Acid catalysts such as glacial acetic acid enhance the reaction rate and yield.

- Reaction temperatures typically range from 0 °C to 120 °C, with an optimal temperature around 50 °C for high yield and purity.

- The reaction proceeds under stirring for several hours, followed by cooling and isolation of 3,5-dimethylpyrazole.

- This method yields over 90% purity and yield when optimized, with water as a solvent minimizing inorganic salt byproducts and facilitating ease of operation.

Introduction of the Carboxylic Acid Group

Method B: Ester Formation and Hydrolysis

- The pyrazole intermediate is reacted with dimethyl carbonate to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester.

- This ester intermediate is subsequently hydrolyzed under acidic conditions to yield the free carboxylic acid.

- Acidic hydrolysis is typically performed using hydrochloric acid or other mineral acids in aqueous or mixed solvents.

- The hydrolysis step is crucial for obtaining high purity and crystalline acid form.

Method C: Multi-Step Synthesis via β-Ketoester and Hydrazine

- Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are reacted under heating (110–120 °C) to form a key intermediate (compound A).

- This intermediate is then reacted with methylhydrazine aqueous solution and sodium hydroxide at 10–20 °C to form compound B.

- Compound B is treated with 15% hydrochloric acid at 85–90 °C, followed by centrifugation and drying to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

- This method is well-documented in patent literature and allows controlled synthesis with defined mass and volume ratios for reagents, ensuring reproducibility and scalability.

Formation of Hydrochloride Salt

- The free acid form of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid is converted to its hydrochloride salt by reaction with hydrochloric acid in an appropriate solvent.

- This salt formation enhances aqueous solubility and stability, facilitating handling and further applications.

- The reaction is typically performed by dissolving the acid in an organic solvent or water and adding stoichiometric amounts of hydrochloric acid under stirring at controlled temperatures.

| Step | Method Description | Key Reagents | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole ring synthesis via methyl ethyl ketone and hydrazine hydrate | Methyl ethyl ketone, hydrazine hydrate, glacial acetic acid | 0–50 °C, aqueous or alcoholic solvent, 3 hours | >90% yield, >99% purity | Water solvent reduces salt byproducts |

| 2 | Esterification with dimethyl carbonate | Pyrazole intermediate, dimethyl carbonate | Organic solvent, reflux | High yield of ester intermediate | Precursor for acid hydrolysis |

| 3 | Acidic hydrolysis of ester | Ester intermediate, HCl or mineral acid | Acidic aqueous solution, moderate temperature | High purity acid obtained | Crystallization step for purification |

| 4 | Multi-step synthesis via ethyl acetoacetate route | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, methylhydrazine, NaOH, HCl | Stepwise heating and cooling, 10–120 °C | Controlled synthesis with reproducible yields | Patent-protected method, scalable |

| 5 | Hydrochloride salt formation | 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, HCl | Room temperature, aqueous or organic solvent | Stable crystalline hydrochloride salt | Enhances solubility and stability |

- The use of water as a solvent in pyrazole ring formation reduces environmental impact and simplifies purification due to minimal inorganic salt formation.

- Acid catalysts such as glacial acetic acid significantly improve reaction rates and yields.

- Controlled temperature profiles and reagent ratios are critical for high yield and purity, especially in multi-step syntheses.

- Hydrolysis conditions (acid concentration, temperature, time) directly affect the purity and crystallinity of the final acid product.

- Conversion to hydrochloride salt is straightforward and improves handling characteristics, which is important for downstream applications.

- Industrial processes often employ continuous flow reactors to optimize heat and mass transfer, enhancing yield, purity, and scalability.

The preparation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride involves well-established synthetic routes centered on pyrazole ring formation, ester intermediate generation, hydrolysis to the acid, and salt formation. The methods range from simple batch reactions using methyl ethyl ketone and hydrazine hydrate to more complex multi-step procedures involving β-ketoesters and orthoformates. Optimization of reaction conditions, solvent choice, and reagent ratios are essential to achieve high yield and purity. The hydrochloride salt form improves the compound's solubility and stability, facilitating its application in chemical and pharmaceutical fields.

This detailed analysis draws upon diverse sources including industrial synthesis descriptions, patent literature, and chemical supplier data, ensuring a comprehensive and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol.

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride has been investigated for its potential pharmacological activities:

- Antibacterial Activity : It has been used to prepare N-substituted derivatives that exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively .

- Antitumor Activity : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. Compounds derived from 3,5-dimethyl-1H-pyrazole-4-carboxylic acid have demonstrated promising results against various cancer cell lines .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. These complexes are studied for their catalytic properties and potential applications in materials science .

Agricultural Chemistry

It is also explored as a potential herbicide or pesticide due to its ability to inhibit certain enzymatic pathways in plants and microorganisms .

Case Study 1: Antibacterial Derivatives

A study focused on synthesizing N-substituted derivatives of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid showed that these compounds exhibited varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. The most potent derivative had an MIC value significantly lower than standard antibiotics .

Case Study 2: Antitumor Activity

In vitro studies on A549 lung cancer cells revealed that derivatives of this compound induced apoptosis through mitochondrial pathways. The research highlighted the mechanism of action involving reactive oxygen species (ROS) generation leading to cell death .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride with analogous pyrazole derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Substitution Patterns

Key Observations:

- Substitution at N1 Position: The hydrochloride derivative lacks an organic substituent at N1, enhancing its solubility in polar solvents compared to bulkier analogues like the dichlorobenzyl or methoxybenzyl derivatives .

- Functional Group Impact: The carboxylic acid group in the target compound enables coordination with metal ions, whereas ester or carbamoyl derivatives (e.g., ) are more suited for organic synthesis or drug design .

Physicochemical and Functional Differences

- Solubility: The hydrochloride salt form improves aqueous solubility, critical for crystallographic studies and MOF synthesis, compared to neutral pyrazole-carboxylic acids .

- Coordination Chemistry: Unlike 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid (bppCOOH) (), which has three nitrogen donors, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid offers only one pyrazole nitrogen and one carboxylate oxygen for metal binding, resulting in simpler coordination geometries .

- Thermal Stability: Derivatives with aromatic substituents (e.g., dichlorobenzyl in ) exhibit higher thermal stability, making them suitable for high-temperature applications in materials science .

Research Findings and Data

Crystallographic and Spectroscopic Data

- X-ray Crystallography: SHELX software () is widely used to resolve structures of pyrazole derivatives, confirming planar geometry and hydrogen-bonding networks .

- HPLC Analysis: Analogous compounds (e.g., jatrorrhizine hydrochloride in ) are analyzed via HPLC, suggesting similar methods could quantify the target compound .

Biological Activity

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (DMPC) is a compound of interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of DMPC, supported by recent research findings and case studies.

Chemical Structure and Properties

DMPC is characterized by its pyrazole ring structure with two methyl groups at positions 3 and 5, and a carboxylic acid group at position 4. This configuration contributes to its biological activity, particularly in anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of DMPC. In a study examining various pyrazole derivatives, DMPC was shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µM, DMPC demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .

Table 1: Inhibitory Activity of DMPC on Cytokines

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| DMPC (10 µM) | 76 | 86 |

| Dexamethasone | 76 | 86 |

Antimicrobial Activity

DMPC has also been evaluated for its antimicrobial properties. A series of derivatives were tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that certain derivatives of DMPC exhibited promising antimicrobial activity, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of DMPC Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

The mechanism underlying the biological activities of DMPC involves modulation of various signaling pathways. Specifically, DMPC has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were reported as follows:

Table 3: IC50 Values for COX Enzyme Inhibition

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 19.45 ± 0.07 |

| COX-2 | 42.1 ± 0.30 |

These values indicate that DMPC is a moderate inhibitor of COX enzymes, contributing to its anti-inflammatory effects .

Case Study: Carrageenan-Induced Edema Model

In vivo studies using the carrageenan-induced paw edema model demonstrated that DMPC significantly reduced inflammation. The compound was administered at varying doses, revealing a dose-dependent effect on reducing paw swelling compared to control groups treated with saline or standard anti-inflammatory drugs .

Case Study: Anticancer Potential

Recent investigations into the anticancer properties of DMPC have shown promise in inhibiting tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its effects on histone deacetylases (HDACs), suggesting that it may serve as a potential therapeutic agent in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride?

The compound is typically synthesized via alkylation or condensation reactions under controlled conditions. For example, derivatives of pyrazole carboxylic acids are often prepared by reacting substituted pyrazoles with chloroacetyl chloride or similar reagents in the presence of a base (e.g., triethylamine) to neutralize byproducts . Optimization of reaction parameters, such as temperature and stoichiometry, is critical for yield improvement. Characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirms structural integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- XRD : Determines crystalline structure and lattice parameters (e.g., monoclinic systems observed in related pyrazole derivatives) .

- FTIR : Identifies functional groups like carboxylic acid (–COOH) and pyrazole rings via absorption bands .

- Transmission Electron Microscopy (TEM) : Estimates particle size and morphology .

- Nuclear Magnetic Resonance (NMR) : Provides proton and carbon environments, though specific data for this compound may require validation due to limited analytical datasets in commercial sources .

Q. How can researchers validate the purity of synthesized batches?

Purity assessment requires a combination of chromatographic (HPLC, TLC) and spectroscopic methods. For example, discrepancies in melting points (e.g., reported ranges of 273–275°C ) or unexpected FTIR peaks may indicate impurities. Cross-referencing with high-resolution mass spectrometry (HRMS) or elemental analysis is recommended for confirmation .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies often arise from disorder, twinning, or incomplete data. Using software like SHELXL (via the SHELX suite) allows for iterative refinement, leveraging restraints and constraints to stabilize atomic displacement parameters. The redetermination study of this compound employed SHELXS97 for structure solution and SHELXL97 for refinement, with symmetry codes (e.g., ) to resolve hydrogen bonding ambiguities . Validation tools like PLATON or R-value analysis () ensure model accuracy .

Q. What strategies are used to analyze hydrogen bonding in the crystal lattice?

Hydrogen-bonding networks can be mapped using programs like Mercury or ORTEP-3. For 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, intermolecular O–H···N and N–H···O interactions stabilize the lattice. Symmetry operations (e.g., translation along the -axis) reveal repeating motifs, while geometric parameters (bond angles, distances) quantify interaction strengths .

Q. How can derivatives of this compound be designed for biological activity studies?

Substituent modifications (e.g., introducing halogen or aryl groups at the 1-position) enhance bioactivity. For instance, 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives have been explored for antiviral applications . Rational design involves molecular docking to predict target binding (e.g., HCV replicase inhibition ) and in vitro assays to validate efficacy.

Q. What challenges arise in determining the protonation state of the pyrazole ring under acidic conditions?

The pyrazole nitrogen’s basicity complicates protonation state assignment. Single-crystal neutron diffraction or pH-dependent NMR can clarify proton positions. Computational methods (DFT) modeling the pKa of the carboxylic acid group (~3–4) and pyrazole nitrogen (~1–2) may also guide interpretations .

Methodological Considerations

Q. How should researchers address contradictions between experimental and computational structural models?

Cross-validate using multiple techniques:

Q. What steps optimize synthesis yields for this compound?

Key factors include:

- Reagent purity : Use freshly distilled chloroacetyl chloride to minimize side reactions .

- Reaction monitoring : Track progress via TLC or in situ FTIR to halt reactions at completion.

- Workup procedures : Acid-base extraction isolates the hydrochloride salt, while recrystallization from ethanol/water improves purity .

Q. How to employ SHELX software for accurate structure refinement?

SHELX workflows involve:

- Data integration : Use SAINT for frame integration and absorption correction .

- Structure solution : SHELXS97 generates initial models via direct methods .

- Refinement : SHELXL97 refines atomic coordinates and thermal parameters, incorporating hydrogen atoms at calculated positions. Restraints (e.g., for disordered groups) improve stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.